![molecular formula C17H14BrN3OS B304251 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide, also known as ABT-199, is a small-molecule inhibitor of B-cell lymphoma-2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. ABT-199 has been extensively studied for its potential as an anticancer drug, and its synthesis, mechanism of action, and biochemical and physiological effects have been well-characterized.
Wirkmechanismus
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide binds selectively to the hydrophobic groove of BCL-2, preventing it from binding to and inhibiting pro-apoptotic proteins such as BIM and BAX. This leads to the release of pro-apoptotic proteins and the induction of apoptosis in cancer cells. 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been shown to be highly selective for BCL-2 over other members of the BCL-2 family, such as BCL-xL and MCL-1, which are also involved in the regulation of apoptosis.
Biochemical and Physiological Effects
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been shown to induce apoptosis in cancer cells in vitro and in vivo, and its efficacy has been demonstrated in clinical trials. In addition to its anticancer effects, 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has also been shown to have immunomodulatory effects, such as enhancing T-cell function and reducing regulatory T-cell activity. 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been well-tolerated in clinical trials, with the most common adverse events being mild to moderate gastrointestinal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is a highly specific inhibitor of BCL-2, which makes it a valuable tool for studying the role of BCL-2 in cancer and apoptosis. Its selectivity also reduces the risk of off-target effects, which can be a concern with less specific inhibitors. However, 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is relatively expensive compared to other inhibitors, which can limit its use in some experiments. In addition, its efficacy can be affected by the expression levels of other members of the BCL-2 family, such as BCL-xL and MCL-1, which can limit its effectiveness in some cancer types.
Zukünftige Richtungen
There are several potential future directions for the development and use of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide. One area of research is the identification of biomarkers that can predict response to 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide, which could help to personalize treatment and improve outcomes for patients. Another area of research is the combination of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide with other agents, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome resistance mechanisms. Finally, the development of second-generation BCL-2 inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research, which could lead to the development of more effective and affordable anticancer drugs.
Synthesemethoden
The synthesis of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide involves several steps, starting with the reaction of 4-bromobenzaldehyde with 2-aminothiophenol to form a Schiff base. This intermediate is then reacted with 5-nitro-2-furaldehyde to form a second Schiff base, which is reduced to the corresponding amine. The amine is then reacted with 2-bromoacetyl chloride to form the final product, 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide. The synthesis of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been optimized to produce high yields and purity, and the compound is commercially available for research purposes.
Wissenschaftliche Forschungsanwendungen
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been extensively studied for its potential as an anticancer drug, particularly in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Preclinical studies have shown that 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide induces apoptosis in cancer cells by binding to and inhibiting BCL-2, which is overexpressed in many types of cancer. Clinical trials have demonstrated the efficacy of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide in the treatment of CLL and AML, with high response rates and durable remissions observed in some patients.
Eigenschaften
Produktname |
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
|---|---|
Molekularformel |
C17H14BrN3OS |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C17H14BrN3OS/c18-10-4-6-11(7-5-10)20-16(22)15-14(19)12-8-9-2-1-3-13(9)21-17(12)23-15/h4-8H,1-3,19H2,(H,20,22) |
InChI-Schlüssel |
LZJGKCFPGVNDQW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N |
Kanonische SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)



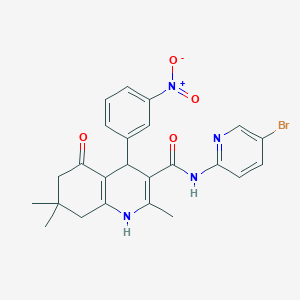
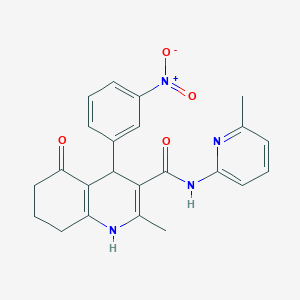

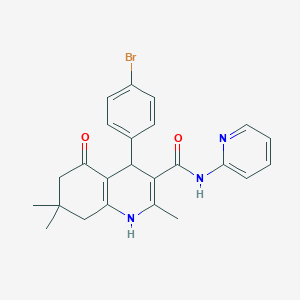
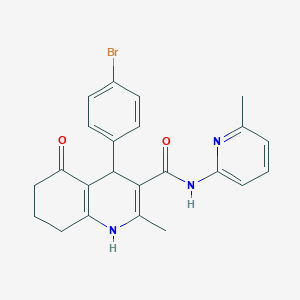
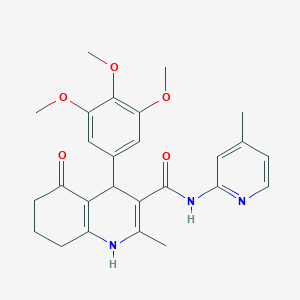

![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304189.png)
